
Resorcinol-1,2,3-13C3
Overview
Description
Resorcinol-1,2,3-13C3 is a stable isotope-labeled derivative of resorcinol (1,3-dihydroxybenzene), where three carbon atoms at positions 1, 2, and 3 are replaced with carbon-13 (13C). This compound is primarily utilized as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies to enhance the accuracy of quantitative analyses in metabolomics, pharmaceuticals, and environmental research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Resorcinol-1,2,3-13C3 typically involves the incorporation of carbon-13 labeled precursors into the resorcinol structure. One common method is the disulfonation of benzene followed by hydrolysis of the resulting disulfonate. The process involves the following steps:
Disulfonation of Benzene: Benzene is sulfonated using sulfuric acid or oleum to produce benzenedisulfonic acid.
Neutralization and Sodium Sulfate Recovery: The disulfonic acid is neutralized, and sodium sulfate is recovered.
Fusion with Sodium Hydroxide: The disodium salt of benzenedisulfonic acid is fused with sodium hydroxide to produce resorcinol.
Industrial Production Methods
Industrial production of resorcinol generally follows similar steps but on a larger scale. The process involves the continuous sulfonation of benzene, neutralization, and fusion with sodium hydroxide. The resulting resorcinol is then purified through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Resorcinol-1,2,3-13C3 undergoes various chemical reactions, including:
Oxidation: Resorcinol can be oxidized to form quinones and other oxidation products.
Substitution: Resorcinol can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroresorcinol.
Substitution: Various substituted resorcinol derivatives.
Scientific Research Applications
Chemical Research and Synthesis
Resorcinol-1,2,3-13C3 serves as a valuable reagent in organic synthesis and chemical research. Its isotopic labeling allows researchers to trace the compound's metabolic pathways and reactions in biological systems. This can be particularly useful in:
- Metabolomics : Understanding how resorcinol and its derivatives are metabolized in living organisms.
- Reaction Mechanism Studies : Investigating the mechanisms of chemical reactions involving resorcinol derivatives.
Pharmaceutical Applications
Resorcinol and its isotopic variants are utilized in pharmaceuticals due to their antiseptic and keratolytic properties. The applications include:
- Topical Treatments : Used in formulations for skin disorders such as acne, seborrheic dermatitis, and psoriasis. Resorcinol acts by exfoliating the skin and reducing inflammation .
- Veterinary Medicine : Employed as a topical antiseptic and antipruritic agent in veterinary formulations .
Analytical Chemistry
The isotopic labeling of resorcinol enhances its utility in analytical chemistry:
- Seliwanoff's Test : Resorcinol is used as an analytical reagent for the qualitative determination of ketoses, where the isotopic variant provides precise tracking of chemical interactions .
- Mass Spectrometry : The labeled compound can be used in mass spectrometry to improve the accuracy of quantifying resorcinol levels in various samples.
Material Science
In material science, this compound is involved in the production of advanced materials:
- Adhesives and Resins : It is combined with formaldehyde to produce resins that are used as adhesives in various industries, including rubber and wood .
- Coatings : The compound can be incorporated into coatings that require specific thermal or chemical resistance properties.
Environmental Studies
The environmental applications of resorcinol derivatives include:
- Pollution Tracking : The isotopic variant can be used to trace pollution sources and understand the degradation pathways of phenolic compounds in environmental samples.
- Bioremediation Research : Investigating the biodegradation of resorcinol compounds by microbial communities can help develop strategies for bioremediation.
Case Study 1: Topical Application Efficacy
A study evaluated the efficacy of topical formulations containing resorcinol for treating acne. Patients using a formulation with 2% resorcinol showed significant improvement compared to control groups after eight weeks . The study highlighted the compound's keratolytic action as a key mechanism.
Case Study 2: Metabolic Pathways
Research involving this compound demonstrated its application in tracing metabolic pathways in rats. The study found that the labeled compound allowed for detailed tracking of absorption and metabolism, providing insights into its pharmacokinetics .
Mechanism of Action
Resorcinol exerts its effects primarily through its phenolic hydroxyl groups, which can participate in hydrogen bonding and redox reactions. In biological systems, resorcinol can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter. It interferes with the iodination of tyrosine and the oxidation of iodide .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C3(13C3)H6O2 (simplified as C6H6O2 with three 13C substitutions) .
- Molecular Weight: 113.09 g/mol (vs. 110.11 g/mol for unlabeled resorcinol) .
- Physical State: Solid, soluble in acetone, ether, and methanol .
- Storage : Requires storage at -20°C to maintain stability .
Unlabeled resorcinol (CAS 108-46-3) is a white crystalline solid that oxidizes to pink or blue-gray upon air/light exposure, with a melting point of 110°C and boiling point of 281°C . It is combustible and classified as a toxic substance (Hazard Class 6.1) .
Comparison with Similar 13C-Labeled Compounds
Structural and Functional Comparisons
The table below summarizes key differences between Resorcinol-1,2,3-13C3 and other 13C-labeled compounds:
*Calculated based on isotopic enrichment.
Key Observations:
Isotopic Labeling Position: this compound is distinguished by 13C substitution on the benzene ring, whereas D-Glyceraldehyde-1,2,3-13C3 labels a linear aldehyde chain. This structural difference dictates their utility in analyzing aromatic vs. aliphatic metabolites .
Application Specificity: this compound is critical for quantifying phenolic toxins or pharmaceuticals . Tripalmitin-1,2,3-13C3 enables precise measurement of triglycerides in lipidomics . Ferulic acid-1,2,3-13C3 aids in tracking lignin-derived metabolites in plant systems .
Solubility: Unlike D-Glyceraldehyde-1,2,3-13C3 (aqueous-soluble), this compound requires organic solvents like methanol or acetone, reflecting its hydrophobic aromatic core .
Analytical Performance and Stability
- Thermal Stability: Unlabeled resorcinol decomposes above 281°C .
- Isotopic Purity: this compound’s isotopic enrichment (>99% 13C) ensures minimal interference in mass spectrometry, paralleling the rigor applied to D-Glucose-1,2,3-13C3 in isotopic ratio calibration .
Biological Activity
Resorcinol-1,2,3-13C3 is a stable isotope-labeled derivative of resorcinol, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.
Resorcinol (C6H6O2) is a dihydroxybenzene derivative that exhibits various biological activities. The introduction of isotopes such as 13C enhances its tracking in biological systems without altering its fundamental properties.
Mechanisms of Action:
- Thyroid Peroxidase Inhibition: Resorcinol has been shown to inhibit thyroid peroxidase (TPO), an enzyme critical for thyroid hormone synthesis. This inhibition leads to decreased production of thyroid hormones and can induce goiter formation in animal models .
- Antimicrobial Activity: Resorcinol demonstrates antibacterial properties through protein precipitation, which disrupts microbial cell integrity. This mechanism is beneficial in treating skin conditions such as acne and dermatitis .
- Keratolytic Effects: The compound's ability to precipitate proteins makes it effective in dermatological applications, promoting the shedding of dead skin cells and improving skin texture .
2. Biological Activity and Therapeutic Applications
This compound is primarily used in dermatology and endocrinology due to its therapeutic effects:
Case Studies and Experimental Data
Several studies have investigated the effects of resorcinol derivatives, including this compound:
- In Vivo Studies: In Fischer rats, oral administration of resorcinol did not induce significant hyperplasia or DNA synthesis in the forestomach epithelium over an eight-week period . This suggests a low carcinogenic risk at the doses tested.
- In Vitro Studies: Research indicated that resorcinol concentrations below 1.0 μg/mL did not significantly affect apoptosis in transformed cell lines, suggesting a selective impact on certain cellular pathways .
Antioxidant Activity
Recent studies have also explored the antioxidant potential of resorcinol derivatives:
- A study demonstrated that various resorcinol compounds exhibited moderate to high antioxidant activity when tested using the DPPH method. The IC50 values ranged significantly across different derivatives .
4. Conclusion
This compound exhibits notable biological activities that make it a valuable compound in both therapeutic and research settings. Its mechanisms of action include inhibition of thyroid hormone synthesis and antimicrobial effects, making it useful for treating specific dermatological conditions. Ongoing research continues to explore its full potential and safety profile.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing Resorcinol-1,2,3-¹³C₃ in isotopic purity?
- Methodological Answer :
- Synthesis : Use isotopically labeled precursors (e.g., ¹³C-enriched benzene derivatives) under controlled conditions to ensure site-specific labeling. Protocols for analogous compounds (e.g., D-Glyceraldehyde-1,2,3-¹³C₃) suggest purification via HPLC or column chromatography to remove unlabeled byproducts .
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR) to confirm isotopic incorporation at positions 1, 2, and 3. Mass spectrometry (MS) with high resolution (e.g., HRMS or LC-MS) validates molecular weight and isotopic enrichment .
- Purity Assessment : Quantify isotopic purity using gravimetric mixtures of labeled and unlabeled standards, as demonstrated in glucose-¹³C studies .
Q. Which analytical techniques are most robust for quantifying Resorcinol-1,2,3-¹³C₃ in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Derivatize resorcinol using agents like N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) to enhance volatility for GC-MS analysis .
- Quantification : Use stable isotope dilution assays (SIDA) with an internal standard (e.g., Tripalmitin-1,2,3-¹³C₃) to correct for matrix effects. LC-MS/MS in multiple reaction monitoring (MRM) mode ensures specificity .
- Calibration : Prepare calibration curves with gravimetrically mixed natural and labeled resorcinol, ensuring linearity across expected concentration ranges .
Q. How can researchers ensure reproducibility when using Resorcinol-1,2,3-¹³C₃ in metabolic flux analysis?
- Methodological Answer :
- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives and controls .
- Data Reporting : Document synthesis protocols, MS/NMR parameters, and purity thresholds in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s requirements for experimental reproducibility) .
- Replication : Share raw spectral data and instrument settings in supplementary materials, enabling independent verification .
Advanced Research Questions
Q. How do isotopic effects of ¹³C labeling influence the chemical reactivity of Resorcinol-1,2,3-¹³C₃ in comparison to its unlabeled counterpart?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates (e.g., esterification or oxidation) between labeled and unlabeled resorcinol using stopped-flow spectroscopy or time-resolved MS. Reference thermochemical data (e.g., ΔfH°gas values) to model isotopic effects on enthalpy .
- Computational Modeling : Perform density functional theory (DFT) calculations to assess isotopic perturbations in bond dissociation energies or transition states .
- Validation : Cross-validate experimental results with literature on analogous ¹³C-labeled phenols, noting deviations in activation energies .
Q. What strategies resolve contradictions in reported metabolic incorporation rates of Resorcinol-1,2,3-¹³C₃ across different cell lines?
- Methodological Answer :
- Data Harmonization : Normalize incorporation rates to cell-specific parameters (e.g., biomass composition, growth rates) using frameworks like metabolic flux analysis (MFA) .
- Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in MS-based isotopic enrichment measurements .
- Cross-Study Comparison : Conduct meta-analyses using PRISMA guidelines, emphasizing studies with matched experimental conditions (e.g., pH, temperature) .
Q. How can researchers design experiments to distinguish between isotopic scrambling and true metabolic conversion of Resorcinol-1,2,3-¹³C₃?
- Methodological Answer :
- Tracer Design : Use position-specific ¹³C labels (e.g., 1-¹³C vs. 2-¹³C) and track label redistribution via tandem MS or ¹³C-NMR isotopomer analysis .
- Control Experiments : Incubate labeled resorcinol with heat-inactivated enzymes or cell lysates to rule out non-enzymatic scrambling .
- Data Interpretation : Apply constraint-based metabolic models (e.g., flux balance analysis) to predict expected labeling patterns and identify discrepancies .
Q. What interdisciplinary approaches integrate Resorcinol-1,2,3-¹³C₃ data into multi-omics studies (e.g., metabolomics and proteomics)?
- Methodological Answer :
- Workflow Integration : Couple isotopic tracing with proteomic SILAC (stable isotope labeling by amino acids in cell culture) to correlate metabolite fluxes with protein expression .
- Data Fusion : Use platforms like XCMS Online or MetaboAnalyst to align MS peaks across omics datasets, ensuring retention time and mass accuracy alignment .
- Statistical Frameworks : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify covariation between resorcinol-derived metabolites and proteomic markers .
Q. Methodological Resources
- Literature Review : Use specialized databases (e.g., Reaxys, SciFinder) with keywords like "¹³C-labeled resorcinol" and "isotopic tracing" to identify foundational studies .
- Data Reporting : Adopt tables and figures compliant with journal standards (e.g., Roman numerals for tables, self-explanatory legends) .
- Ethical Compliance : Ensure citations acknowledge prior work on resorcinol derivatives and adhere to copyright rules for reused spectra .
Properties
IUPAC Name |
(1,2,3-13C3)cyclohexa-1,3,5-triene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMLBKRAJCXXBS-VMGGCIAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=[13CH][13C](=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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